(2-Piperidinopyrid-4-yl)methanol
Overview
Description
The compound (2-Piperidinopyrid-4-yl)methanol is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride using methylene dichloride as the solvent and triethylamine as the base . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol follows a comparable procedure with different sulfonyl chlorides .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by spectroscopic techniques and X-ray crystallography. The crystallographic studies reveal that the piperidine ring typically adopts a chair conformation, which is a stable configuration for six-membered rings. The geometry around the sulfur atom in the sulfonyl group is distorted tetrahedral .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, indirect electrochemical oxidation of piperidin-4-ones can lead to α-hydroxyketals . This demonstrates the reactivity of the piperidine moiety under electrochemical conditions, which can be harnessed for synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of substituents on the piperidine ring and the type of functional groups attached can significantly alter properties such as solubility, boiling point, and reactivity. The crystallographic data provide insights into the solid-state properties, such as the unit cell parameters and the presence of hydrogen bonding, which can affect the compound's melting point and stability .
Scientific Research Applications
Synthesis Techniques : Ágai et al. (2004) developed a convenient, scalable, and environmentally benign method for synthesizing 2- and 4-substituted benzylpiperidines, which include compounds like (2-Piperidinopyrid-4-yl)methanol. This method involves the deoxygenation and heteroaromatic ring saturation of aryl(pyridin-yl)methanols and aryl(pyridin-yl)methanones using a Pd/C catalyst (Ágai et al., 2004).
Crystal Structure Analysis : Several studies have focused on the synthesis and crystal structure analysis of compounds structurally related to (2-Piperidinopyrid-4-yl)methanol. For instance, Girish et al. (2008) characterized [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, revealing details about its molecular conformation and crystal class (Girish et al., 2008).
Potential Biological Activities : The synthesis and evaluation of diphenyl(sulphonylpiperidin-4-yl)methanol derivatives for their antiproliferative activity have been studied by Prasad et al. (2010). This research explored the potential biological applications of such derivatives in inhibiting cell proliferation in various human cell lines (Prasad et al., 2010).
Catalytic Applications : Kamiguchi et al. (2007) investigated the N-alkylation of amines with primary alcohols using halide clusters, where piperidine, a structurally related compound, was used. This study provides insights into the catalytic applications of piperidine derivatives in chemical transformations (Kamiguchi et al., 2007).
Theoretical Studies : Theoretical studies have also been conducted, like the application of two-dimensional NMR spectroscopy for studying substituted piperidine derivatives, which is relevant to understanding the molecular structure and dynamics of (2-Piperidinopyrid-4-yl)methanol (Cholli & Pennino, 1988).
Safety And Hazards
“(2-Piperidinopyrid-4-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-piperidin-1-ylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQDFPCLEBLUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594595 | |
Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Piperidinopyrid-4-yl)methanol | |
CAS RN |
888070-04-0 | |
Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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